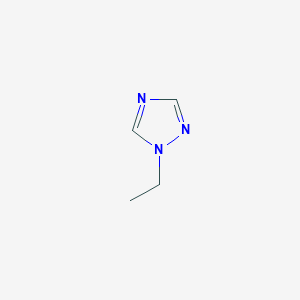

1-Ethyl-1,2,4-triazole

Overview

Description

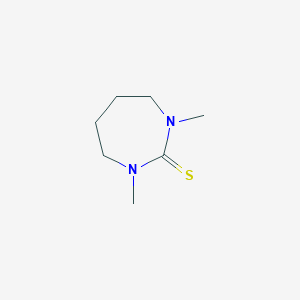

1-Ethyl-1,2,4-triazole is a heterocyclic compound that is part of a broader class of 1,2,4-triazoles, which are known for their diverse range of biological activities and applications in various fields of chemistry. The 1,2,4-triazole moiety is a five-membered ring containing three nitrogen atoms, which can be substituted with various functional groups to yield compounds with different properties and activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials such as thiosemicarbazide, azides, and active methylene ketones. For instance, ethyl 2-(2-pyridylacetate) derivatives containing 1,2,4-triazole moieties were synthesized by linking a 2-pyridyl ring with different heterocyclic moieties, including 1,2,4-triazole . Another example is the synthesis of 1-aryl-5-trifluoromethyl-1,2,3-triazoles through a one-pot three-component reaction involving arylboronic acids, sodium azide, and active methylene ketones . These methods demonstrate the versatility of 1,2,4-triazole synthesis, allowing for the creation of a wide array of derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structures of 1,2,4-triazole derivatives are often confirmed using techniques such as X-ray crystallography, NMR, and MS methods. For example, the molecular structure of certain ethyl 2-(2-pyridylacetate) derivatives was confirmed by X-ray crystallography . Additionally, quantum chemical calculations and spectral techniques have been used to characterize the molecular geometry, vibrational frequencies, and NMR chemical shift values of these compounds, providing detailed insights into their structural properties .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity of these compounds can be influenced by the nature of the substituents attached to the triazole ring. For instance, the reaction mechanism of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate was discussed in the context of its crystal structure . Moreover, the presence of substituents such as ethyl groups can lead to the formation of coordination compounds with interesting magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be tailored by modifying the substituents on the triazole ring. For example, the solubility and stability of these compounds in different solvent media have been examined using theoretical methods . Additionally, the nonlinear optical properties of certain derivatives have been predicted to be greater than those of urea, indicating potential applications in the field of materials science .

Scientific Research Applications

Synthesis and Characterization

1-Ethyl-1,2,4-triazole and its derivatives have been synthesized and characterized in various studies. For instance, Tozkoparan et al. (2000) described the synthesis of triazole derivatives and evaluated their anti-inflammatory activity. Similarly, Özil et al. (2015) reported the microwave-promoted synthesis of 1,2,4-triazole derivatives with antimicrobial, anti-lipase, and antiurease activities. These studies highlight the compound's utility in creating new chemical entities with potential pharmacological applications European Journal of Medicinal Chemistry (Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M., 2000); Chemistry of Heterocyclic Compounds (Özil, M., Bodur, O., Ülker, S., & Kahveci, B., 2015).

Corrosion Inhibition

Triazole derivatives, including those similar to this compound, have been studied for their role in corrosion inhibition. Sudheer and Quraishi (2013) investigated the effect of triazole derivatives on copper corrosion in hydrochloric acid medium, indicating the potential of these compounds in protecting metals against corrosion Corrosion Science (Sudheer & Quraishi, 2013).

Antimicrobial and Antitumor Activity

Several studies have focused on the antimicrobial and antitumor activities of 1,2,4-triazole derivatives. Strzelecka and Świątek (2021) highlighted the antibacterial properties of 1,2,4-triazoles, underlining their potential in addressing drug-resistant bacterial infections Pharmaceuticals (Strzelecka, M., & Świątek, P., 2021). Additionally, Demirbas and Uğurluoğlu (2004) discussed the synthesis of 1,2,4-triazole derivatives with significant antitumor activities, suggesting their application in cancer research Turkish Journal of Chemistry (Demirbas, N., & Uğurluoğlu, R., 2004).

Mechanism of Action

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .

Action Environment

It’s known that 1,2,4-triazole derivatives are water-soluble and may spread in water systems . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of water and other environmental factors.

properties

IUPAC Name |

1-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOIYPLRWRCSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333962 | |

| Record name | 1-Ethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16778-70-4 | |

| Record name | 1-Ethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical coordination behavior of 1-Ethyl-1,2,4-triazole with transition metals?

A1: Research indicates that this compound acts as a monodentate ligand, meaning it bonds to a metal ion through a single atom. [] This coordination occurs through one of its nitrogen atoms, forming complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). [] The resulting complexes often exhibit a coordination number of six, suggesting an octahedral geometry around the metal ion. []

Q2: Can you provide examples of specific complexes formed with this compound and their structural characteristics?

A2: One example is tetrakis(this compound)dinitratocopper(II), [Cu(NO3)2(C4H7N3)4]. [, ] This complex features a distorted square bipyramidal geometry around the central copper(II) ion. Four nitrogen atoms from four separate this compound molecules and two oxygen atoms from two nitrate ions coordinate to the copper(II) ion. [, ] This elongated octahedral geometry is attributed to the Jahn-Teller effect. [, ]

Q3: How does the structure of this compound influence its coordination behavior?

A3: While the provided research doesn't directly investigate structure-activity relationships, it suggests that the nitrogen atoms within the 1,2,4-triazole ring act as potential donor atoms. [] Further research, potentially employing computational chemistry methods like PM3 calculations mentioned in the paper, could elucidate the specific electronic properties of these nitrogen atoms and their influence on coordination behavior. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)